1-(2,5-difluorophenyl)sulfonyl-2-[2-(1H-indol-3-yl)ethyl]guanidine
Overview
Description
ERAP1-IN-1 is the first selective ERAP1 inhibitor.
Scientific Research Applications
Antidiabetic Agent Development
1-(2,5-difluorophenyl)sulfonyl-2-[2-(1H-indol-3-yl)ethyl]guanidine and its related compounds have been studied for their potential in treating diabetes. Research has shown that certain guanidine derivatives can stimulate insulin secretion in a glucose-dependent manner, offering a new class of antidiabetic agents. This property is particularly significant given the limitations of current sulfonylureas, which can cause hypoglycemia (Bahekar et al., 2007).
Pharmaceutical Analysis
In the pharmaceutical industry, methods have been developed for the analysis of compounds like cimetidine, which is structurally related to the compound . Techniques like high-performance liquid chromatography (HPLC) on porous graphitic carbon columns have been utilized for this purpose (Helali & Monser, 2006).
Anticancer Research
Sulfonylguanidine derivatives have shown promise in anticancer research, particularly in the development of novel antimelanoma agents. The structure-activity relationships of these compounds have been explored, highlighting their potential in cancer treatment (Baladi et al., 2020).
Antibacterial Agent Synthesis
Research has been conducted on the synthesis of novel heterocyclic compounds containing a sulfonamido moiety, including derivatives of guanidine, for use as antibacterial agents. This showcases the compound's potential in the development of new antibacterial drugs (Azab et al., 2013).
Chemical Synthesis and Mechanistic Studies
The compound and its related derivatives have been used in various synthetic and mechanistic studies in chemistry. For instance, the development of C-N coupling using mechanochemistry has been explored for the synthesis of sulfonyl guanidines (Tan et al., 2014).
Properties
IUPAC Name |
1-(2,5-difluorophenyl)sulfonyl-2-[2-(1H-indol-3-yl)ethyl]guanidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N4O2S/c18-12-5-6-14(19)16(9-12)26(24,25)23-17(20)21-8-7-11-10-22-15-4-2-1-3-13(11)15/h1-6,9-10,22H,7-8H2,(H3,20,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLIVXGVUVONPGE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCN=C(N)NS(=O)(=O)C3=C(C=CC(=C3)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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